molecular formula C10H7KO4S B150490 Potassium 7-hydroxynaphthalenesulphonate CAS No. 30252-40-5

Potassium 7-hydroxynaphthalenesulphonate

Cat. No. B150490
CAS RN: 30252-40-5
M. Wt: 262.33 g/mol
InChI Key: UZBFJXMJCARTGH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of naphthalene derivatives is a topic of interest due to their pharmacological properties. Paper describes the use of unsaturated phosphonates as Hauser acceptors for the first time, leading to the successful synthesis of phosphonylated 1,4-dihydroxynaphthalenes. These compounds were further oxidized to yield 1,4-naphthoquinones. This method presents an efficient approach for synthesizing disubstituted naphthalene diols and diones with a phosphonate group.

Molecular Structure Analysis

While the molecular structure of Potassium 7-hydroxynaphthalenesulphonate is not analyzed in the provided papers, the structure of related naphthoquinones is discussed. In paper , the oxidation of 2-methylnaphthalene by potassium monopersulfate is catalyzed by metalloporphyrins, leading to the formation of naphthoquinones. The structure of these quinones is likely similar to that of Potassium 7-hydroxynaphthalenesulphonate, given their shared naphthalene backbone.

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives are highlighted in paper , where the metalloporphyrin-catalyzed oxidation of 2-methylnaphthalene produces naphthoquinones. The reaction is proposed to occur via a cytochrome P-450-type oxygenation reaction, which is an oxygen atom transfer rather than a peroxidase-type electron transfer.

Physical and Chemical Properties Analysis

The physical and chemical properties of Potassium 7-hydroxynaphthalenesulphonate are not directly discussed in the provided papers. However, the synthesis methods described in papers and for related phosphonate compounds suggest that these compounds can be synthesized under mild and environmentally benign conditions, which may also apply to the synthesis of Potassium 7-hydroxynaphthalenesulphonate.

Scientific Research Applications

Environmental Remediation

Potassium-based compounds are explored for environmental applications, particularly in water treatment and environmental remediation. For instance, ferrate(VI) compounds, which could potentially include potassium salts, are noted for their efficacy in water disinfection, degradation of organic pollutants, and treatment of wastewater (Jiang, 2007). The ability of potassium ferrate(VI) to act as an oxidant/disinfectant underscores its potential in addressing environmental pollution.

Agriculture

In agriculture, potassium is crucial for plant growth and soil health. Research highlights the importance of potassium in plant stress tolerance, signaling, and overall health (Anschütz, Becker, & Shabala, 2014). Potassium solubilizing bacteria (KSB) have been identified to play a significant role in converting insoluble potassium into forms that are available for plant uptake, thereby enhancing soil fertility and agricultural productivity (Etesami, Emami, & Alikhani, 2017).

Advanced Material Science

Potassium salts are utilized in the development of advanced materials, including polymer-layered silicate nanocomposites. These materials exhibit improved properties such as high storage modulus and increased tensile strength, making them suitable for various industrial applications (Ray & Okamoto, 2003). Additionally, potassium-ion batteries (PIBs) are gaining attention as economical and efficient energy storage systems, suggesting the potential for potassium compounds in energy-related applications (Zhang, Liu, & Guo, 2019).

Safety And Hazards

While specific safety data for Potassium 7-hydroxynaphthalenesulphonate is not available, it’s important to note that increased potassium intake had no significant adverse effect on renal function, blood lipids, or catecholamine concentrations in adults .

Future Directions

While specific future directions for Potassium 7-hydroxynaphthalenesulphonate are not available, research into potassium and its compounds continues to be of global relevance. For instance, there is ongoing research exploring the potential benefit of old and new pharmacological interventions that might offer further improvements in treatment for heart failure . Similarly, research into the role of plants in aquatic ecosystems, which can involve potassium, is also a burgeoning scientific discipline .

properties

IUPAC Name

potassium;7-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.K/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBFJXMJCARTGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184345
Record name Potassium 7-hydroxynaphthalenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 7-hydroxynaphthalenesulphonate

CAS RN

30252-40-5
Record name Potassium 7-hydroxynaphthalenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030252405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 7-hydroxynaphthalenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 7-hydroxynaphthalenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.